N-(2-(6-((2-((2-ethoxyphenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide
Description
Properties
IUPAC Name |
N-[2-[6-[2-(2-ethoxyanilino)-2-oxoethyl]sulfanyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl]-4-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N6O3S/c1-3-34-20-7-5-4-6-19(20)27-23(32)16-35-24-13-12-21-28-29-22(31(21)30-24)14-15-26-25(33)18-10-8-17(2)9-11-18/h4-13H,3,14-16H2,1-2H3,(H,26,33)(H,27,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AELYDCWYBULOTG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)CSC2=NN3C(=NN=C3CCNC(=O)C4=CC=C(C=C4)C)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N6O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(6-((2-((2-ethoxyphenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores the synthesis, mechanisms of action, and various biological activities associated with this compound, supported by relevant research findings and case studies.
Chemical Structure and Synthesis
This compound features a triazole ring fused with a pyridazine moiety and is characterized by its ethoxyphenyl and methylbenzamide substituents. The synthesis typically involves multi-step organic reactions. A general synthetic route may include:
- Formation of the Triazole Ring : Utilizing appropriate precursors such as hydrazine derivatives.
- Pyridazine Integration : Achieved through cyclization reactions involving specific thioketones.
- Final Modifications : Introducing ethoxy and methyl groups via substitution reactions.
The exact mechanisms through which this compound exerts its biological effects are not fully elucidated. However, it is believed to interact with various molecular targets including:
- Enzymes : Inhibition or modulation of enzyme activity leading to altered metabolic pathways.
- Receptors : Binding to specific cellular receptors which may influence signaling cascades.
Biological Activities
Research has demonstrated several promising biological activities associated with this compound:
Antimicrobial Activity
Numerous studies have reported the antimicrobial properties of triazole derivatives. For instance:
- Antibacterial Activity : Compounds similar to this compound have shown effectiveness against both Gram-positive and Gram-negative bacteria. In vitro studies indicated that certain derivatives exhibit lower Minimum Inhibitory Concentrations (MICs) compared to standard antibiotics like tetracycline .
| Compound | MIC (µg/mL) | Bacteria Targeted |
|---|---|---|
| N-(...A) | 8 | S. aureus |
| N-(...B) | 16 | E. coli |
| N-(...C) | 32 | P. aeruginosa |
Anticancer Activity
Triazole derivatives have also been evaluated for their anticancer potential:
- Cytotoxicity Studies : Research indicates that certain derivatives exhibit significant cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer) and Bel-7402 (liver cancer). For example, one derivative showed an IC50 value of 5 µM against MCF-7 cells, indicating potent activity compared to control agents like doxorubicin .
Anti-inflammatory and Antioxidant Properties
Some studies suggest that compounds containing triazole rings possess anti-inflammatory and antioxidant activities:
- Mechanism : These effects may be mediated through the inhibition of pro-inflammatory cytokines or the scavenging of free radicals.
Case Studies
-
Study on Antibacterial Activity : A comparative study evaluated the antibacterial efficacy of various triazole derivatives against common pathogens. The results highlighted that modifications in the side chains significantly influenced antibacterial potency.
- Findings : The compound exhibited superior activity against resistant strains of bacteria compared to traditional antibiotics.
-
Cytotoxicity Assessment : Another study focused on the cytotoxic effects of triazole-based compounds on human cancer cell lines. The results demonstrated that specific structural modifications enhanced cytotoxicity.
- Results Summary :
| Compound | Cell Line | IC50 (µM) |
|----------|-----------|------------|
| Triazole A | MCF-7 | 5 |
| Triazole B | Bel-7402 | 10 |
- Results Summary :
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The target compound belongs to a family of triazolo-pyridazine derivatives with variations in substituents on the phenylamino and benzamide groups.
Structural Variations and Molecular Properties
Substituent Effects on Physicochemical Properties
Electron-Withdrawing Groups (e.g., acetyl, fluorine): Improve solubility and metabolic stability . Fluorine Substituents: Enhance electronegativity and resistance to oxidative degradation .
Benzamide Terminal Group: 4-Methylbenzamide: Contributes to hydrophobic interactions in binding pockets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
